molecular formula C6H2ClF4N B1412180 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227511-50-3

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1412180
CAS No.: 1227511-50-3
M. Wt: 199.53 g/mol
InChI Key: LTQHVWUWPXRZTR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is an organic compound belonging to the class of fluorinated pyridines It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl zinc chloride under appropriate conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The fluorine and trifluoromethyl groups can influence the reactivity of the pyridine ring towards electrophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-fluoro-5-(trifluoromethyl)pyridine, while oxidation may produce pyridine derivatives with additional functional groups.

Scientific Research Applications

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Chloro-4-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHVWUWPXRZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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